(3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
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Description
(3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H16N2O2S2 and its molecular weight is 368.47. The purity is usually 95%.
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Biological Activity
The compound (3-(3-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , a member of the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N3OS2, with a molecular weight of approximately 325.44 g/mol. The structure features a pyrazole ring substituted with thiophene and methoxyphenyl groups, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 12.5 |
S. aureus | 25 |
Fusarium oxysporum | 20 |
Antifungal Activity
The compound has also been evaluated for antifungal properties against Fusarium oxysporum, showing promising results with a reported MIC of 18 µg/mL . This activity is attributed to the presence of the thiophene ring, which enhances membrane permeability and disrupts fungal cell walls.
Anti-inflammatory Properties
In vitro studies have indicated that this pyrazole derivative possesses anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The compound's structure allows it to interact effectively with these targets, reducing inflammation markers in cell cultures.
The biological activity of this compound can be understood through its interaction with cellular targets:
- DNA Intercalation : Studies suggest that the compound may intercalate into DNA, disrupting replication processes in microbial cells .
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
- Membrane Disruption : The thiophene moiety contributes to increased membrane permeability, facilitating the entry of the compound into microbial cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyrazole derivatives against resistant strains of bacteria. The compound demonstrated comparable activity to standard antibiotics, indicating its potential as an alternative treatment option .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions .
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-23-14-6-2-5-13(11-14)15-12-16(17-7-3-9-24-17)21(20-15)19(22)18-8-4-10-25-18/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOADJGYJIOTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.